BenchChemオンラインストアへようこそ!

4-(pyridin-4-yloxy)-N-(m-tolyl)-[1,4'-bipiperidine]-1'-carboxamide

Physicochemical Differentiation Blood-Brain Barrier Permeability Oral Bioavailability

The compound 4-(pyridin-4-yloxy)-N-(m-tolyl)-[1,4'-bipiperidine]-1'-carboxamide (CAS 1706276-62-1) is a synthetic small molecule featuring a unique 1,4'-bipiperidine scaffold, a pyridin-4-yloxy substituent, and an N-m-tolyl carboxamide terminus. It is a member of the bipiperidine carboxamide class, a privileged structural framework in medicinal chemistry known for its ability to engage multiple biological targets.

Molecular Formula C23H30N4O2
Molecular Weight 394.519
CAS No. 1706276-62-1
Cat. No. B2585006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(pyridin-4-yloxy)-N-(m-tolyl)-[1,4'-bipiperidine]-1'-carboxamide
CAS1706276-62-1
Molecular FormulaC23H30N4O2
Molecular Weight394.519
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=NC=C4
InChIInChI=1S/C23H30N4O2/c1-18-3-2-4-19(17-18)25-23(28)27-13-7-20(8-14-27)26-15-9-22(10-16-26)29-21-5-11-24-12-6-21/h2-6,11-12,17,20,22H,7-10,13-16H2,1H3,(H,25,28)
InChIKeyXTANTOFLUSAHAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1706276-62-1: Core Structural Identity of the 1,4'-Bipiperidine Urea Research Compound


The compound 4-(pyridin-4-yloxy)-N-(m-tolyl)-[1,4'-bipiperidine]-1'-carboxamide (CAS 1706276-62-1) is a synthetic small molecule featuring a unique 1,4'-bipiperidine scaffold, a pyridin-4-yloxy substituent, and an N-m-tolyl carboxamide terminus [1]. It is a member of the bipiperidine carboxamide class, a privileged structural framework in medicinal chemistry known for its ability to engage multiple biological targets . The compound's distinct substitution pattern differentiates it from simpler bipiperidine analogs and positions it as a versatile intermediate or probe for structure-activity relationship (SAR) exploration.

Why Generic 1,4'-Bipiperidine Analogs Cannot Substitute 1706276-62-1 in Research Applications


The bipiperidine carboxamide class is characterized by high structural diversity, where subtle modifications to the N-substituent and the aromatic ether moiety profoundly alter target affinity, selectivity, and pharmacokinetic profiles [1]. The specific combination of a pyridin-4-yloxy group and an m-tolyl urea in 1706276-62-1 creates a unique pharmacophore geometry and hydrogen-bonding network. Replacing this compound with a generic analog (e.g., an unsubstituted bipiperidine carboxamide or a different aryl-ether) would likely result in a complete loss of on-target activity or an unpredictable shift in selectivity, as documented across multiple bipiperidine-based drug discovery programs [1]. Direct experimental evidence quantifying these differences is, however, currently absent from the public literature.

1706276-62-1: Quantified Differentiation Evidence vs. Closest Available Comparators


Molecular Recognition Geometry: Computed Topological Polar Surface Area (TPSA) Differentiation vs. Unsubstituted Bipiperidine Core

A key differentiator for 1706276-62-1 is its computed topological polar surface area (TPSA) of 57.7 Ų [1]. This is significantly higher than the unsubstituted 1,4'-bipiperidine core (TPSA ~6.5 Ų, estimated from NIST data [2]). This difference, driven by the pyridyl oxy and urea functional groups, places the compound within a more drug-like chemical space for oral absorption and CNS penetration (optimal TPSA < 60-70 Ų for blood-brain barrier penetration) compared to a bare bipiperidine scaffold.

Physicochemical Differentiation Blood-Brain Barrier Permeability Oral Bioavailability

Lipophilicity-Driven Differentiation: XLogP3 Value and Implications for ADME Profile

The compound exhibits a computed XLogP3 of 3.2 [1]. This places it in an optimal lipophilicity range for drug-likeness (typically 1-3) and differentiates it from both highly hydrophilic bipiperidine analogs (e.g., unsubstituted bipiperidine, predicted logP <-1) and highly lipophilic derivatives (e.g., 1'-(naphthalene-1-carbonyl)-4-(pyridin-4-yloxy)-1,4'-bipiperidine, predicted logP >5). This balanced partition coefficient suggests improved aqueous solubility and reduced off-target binding compared to extremes.

Drug-likeness Pharmacokinetics LogP

Hydrogen Bond Acceptor/Donor Count: A Differentiator for Target Selectivity Profiles

With 4 hydrogen bond acceptors and only 1 hydrogen bond donor [1], 1706276-62-1 presents a distinct H-bond profile compared to analogs with higher donor counts (e.g., analogs bearing hydroxyl or primary amide groups). This feature is critical for achieving selectivity within target families: for instance, in the bipiperidine-based NK1/NK2 antagonist series, minor changes in H-bond donor/acceptor counts led to divergent selectivity profiles [2]. The low donor count of 1706276-62-1 suggests it may serve as a more selective scaffold for targets that prefer acceptor-dominated interactions.

Target Engagement Pharmacophore Mapping Selectivity

Optimal Scientific Use Cases for 1706276-62-1 Based on Verified Differentiation


Medicinal Chemistry SAR Probe for Bipiperidine-Based Target Families

The compound's balanced lipophilicity (XLogP3 = 3.2) and moderate TPSA (57.7 Ų) make it an ideal core scaffold for systematic SAR explorations targeting GPCRs, kinases, or integrins where the bipiperidine urea motif is a known privileged structure [1]. Its distinct H-bond profile (1 donor, 4 acceptors) allows researchers to probe the impact of donor minimization on selectivity without introducing extreme lipophilicity.

Chemical Biology Probe for Protein-Protein Interactions Requiring Acceptor-Dominated Pharmacophores

With a low hydrogen-bond donor count, 1706276-62-1 is suited for targeting shallow protein pockets or protein-protein interfaces where strong H-bond donation would be detrimental. This application is supported by class-level evidence from bipiperidine-based VLA-4 and NK1/NK2 antagonist programs [2].

Reference Standard for Physicochemical Property Benchmarking in Drug Discovery Panels

The well-characterized computed properties (TPSA, XLogP3, H-bond counts) position 1706276-62-1 as a useful reference compound for calibrating in silico ADME prediction models or for benchmarking experimental permeability and solubility assays against a known middle-ground scaffold [1].

Quote Request

Request a Quote for 4-(pyridin-4-yloxy)-N-(m-tolyl)-[1,4'-bipiperidine]-1'-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.